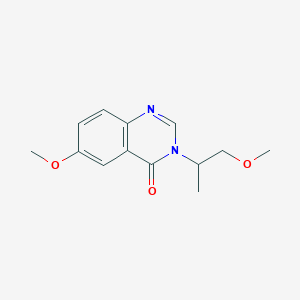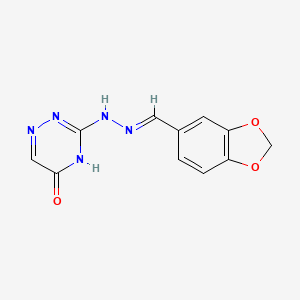
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, also known as PD153035, is a synthetic compound that belongs to the family of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in the regulation of cell growth, differentiation, and survival. PD153035 has been widely used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression.
Mécanisme D'action
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and blocking the activation of the EGFR signaling pathway. This leads to the inhibition of cell growth, proliferation, and survival, and induces apoptosis in cancer cells.
Biochemical and physiological effects:
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have potent antitumor activity in vitro and in vivo, and to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have low toxicity and to be well-tolerated in animal models, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for the EGFR tyrosine kinase, its low toxicity and high solubility in water, and its ability to inhibit the growth and proliferation of various cancer cell lines. However, 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has some limitations, including its short half-life in vivo, its poor bioavailability, and its potential to induce drug resistance in cancer cells.
Orientations Futures
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has the potential to be developed into a novel cancer therapy, either alone or in combination with other drugs targeting the EGFR signaling pathway. Future research should focus on improving the pharmacokinetic properties of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, such as its bioavailability and half-life, and on developing new analogs with improved potency and selectivity. In addition, future studies should investigate the potential of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one to overcome drug resistance in cancer cells, and to enhance the antitumor activity of other drugs.
Méthodes De Synthèse
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one can be synthesized by several methods, including the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a reducing agent, followed by cyclization with a suitable acid. Another method involves the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a palladium catalyst, followed by cyclization with a suitable acid. Both methods yield 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one in high purity and yield.
Applications De Recherche Scientifique
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been extensively used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has also been used to study the mechanism of action of other EGFR inhibitors and to develop new drugs targeting the EGFR signaling pathway.
Propriétés
IUPAC Name |
6-methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(7-17-2)15-8-14-12-5-4-10(18-3)6-11(12)13(15)16/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQEEJTCGROBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)
![2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)

![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)
![ethyl 3-(2-fluorobenzyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6087732.png)

![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)

![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)